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Microsomal Stability Data for LY3000328

The discovery paper for LY3000328 reports its excellent metabolic stability across multiple species, a key

factor in its selection for clinical development [1]. The data is summarized in the table below.

Species Microsomal Stability (after 30 min at 4 μM)

Mouse < 20% metabolism

Rat < 20% metabolism

Dog < 20% metabolism

Human < 20% metabolism

Additional ADME Characteristics: Beyond microsomal stability, LY3000328 also exhibited low potential

for drug-drug interactions and toxicity, including low CYP450 inhibition (<15% at 10 μM for CYP3A4,

CYP2D6, and CYP2C9) and low potential for hERG channel blockade [2].

General Microsomal Stability Assay Protocol
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While the exact protocol for LY3000328 is not detailed, the standard methodology for determining intrinsic

clearance using liver microsomes is well-established and would have been the basis for generating the data

above [3].

The following diagram illustrates the core workflow of this standard assay:
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Incubation Setup

Sample Processing & Analysis

Calculate Intrinsic Clearance (CLint)

Start Assay

Prepare incubation mixture:
• Liver Microsomes

• Test Compound (e.g., LY3000328)
• Cofactor (NADPH)

• Buffer (pH 7.4)

Incubation

Terminate reaction
(e.g., with Acetonitrile)

At set time points
(e.g., 0, 5, 15, 30, 45 min)

Analyze by LC-MS/MS
(Measure parent compound depletion)

Plot Ln(% Compound Remaining) vs. Time

Centrifuge →
Collect supernatant →
Add internal standard

D i di (k)
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CLint (μL/min/mg) = V × (ln(2) / t₁/₂)

Interpret Results

Calculate half-life (t₁/₂) = ln(2)/k

Determine gradient (k)

Apply scaling factors

Click to download full resolution via product page

Key Protocol Details:

Purpose: The assay measures the in vitro intrinsic clearance (CLint) by monitoring the
disappearance of the parent compound over time in the presence of liver microsomes and the

cofactor NADPH [3].
Critical Controls:

Positive Controls: Compounds with known clearance are included to validate the enzyme
activity in each batch and species.

Negative Controls: Incubations are performed without NADPH to reveal any non-enzymatic
degradation or degradation by non-NADPH dependent enzymes [3].

Data Interpretation:
Compounds are ranked by their CLint values. Low clearance (high stability) is generally

favorable for a long duration of action in vivo [3].
The data can be used to predict in vivo pharmacokinetics and understand species-specific

differences in metabolism [3].

Application Notes for Researchers

Based on the available information, here are key points to consider for your own experimental work:

High-Throughput Screening: The microsomal stability assay is highly adaptable to high-throughput

formats, making it ideal for the initial rank-ordering of compound libraries in early discovery, similar to
the screening that would have involved LY3000328 [3].
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Correlation with Other Properties: The stability of LY3000328 contributed to its favorable overall

drug profile. When optimizing leads, it's crucial to balance metabolic stability with other properties like
potency, selectivity, and solubility [1] [4].

Beyond Phase I Metabolism: The standard protocol using NADPH primarily assesses Phase I
metabolism (e.g., CYP450). If Phase II metabolism (e.g., glucuronidation) is suspected, the assay can

be modified by adding appropriate cofactors like UDPGA [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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